molecular formula C19H21ClN2O3 B269644 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B269644
M. Wt: 360.8 g/mol
InChI Key: RCPIYZLBMILTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP was first synthesized in the 1970s and has been used in scientific research as a tool to study the central nervous system.

Mechanism of Action

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been found to increase the release of serotonin in the brain, leading to increased activation of these receptors. This activation leads to a wide range of effects on behavior, mood, and cognition.
Biochemical and Physiological Effects
1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to increased activation of the 5-HT1A and 5-HT2A receptors. This activation has been found to lead to changes in behavior, mood, and cognition. 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been found to increase body temperature, decrease appetite, and disrupt sleep.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been used in scientific research as a tool to study the central nervous system. Its ability to target specific serotonin receptors has made it a valuable tool for studying the effects of serotonin on behavior, mood, and cognition. However, 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has limitations in lab experiments. Its effects on the central nervous system are complex and can vary depending on the dose and route of administration. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been found to have a narrow therapeutic window, meaning that the dose required to produce a desired effect is close to the dose that produces toxic effects.

Future Directions

There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One area of research is the development of new compounds that target specific serotonin receptors with greater selectivity and potency. Another area of research is the investigation of the effects of 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, research on the long-term effects of 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine on the central nervous system is needed to better understand its potential as a therapeutic agent.

Synthesis Methods

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process starting from 4-chlorophenol. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-acetoxyphenol. The second step involves the reaction of 4-acetoxyphenol with 4-methoxyaniline to form 1-(4-methoxyphenyl)-4-acetoxyphenol. The final step involves the reaction of 1-(4-methoxyphenyl)-4-acetoxyphenol with piperazine in the presence of triethylamine to form 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been used in scientific research to study the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been used to study the effects of serotonin on behavior, mood, and cognition. It has also been used to study the role of serotonin in the regulation of body temperature, sleep, and appetite.

properties

Product Name

1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21ClN2O3/c1-24-17-8-4-16(5-9-17)21-10-12-22(13-11-21)19(23)14-25-18-6-2-15(20)3-7-18/h2-9H,10-14H2,1H3

InChI Key

RCPIYZLBMILTBI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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